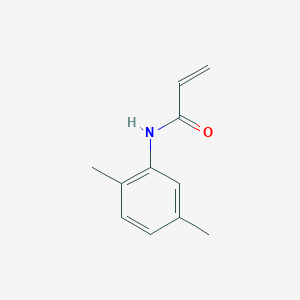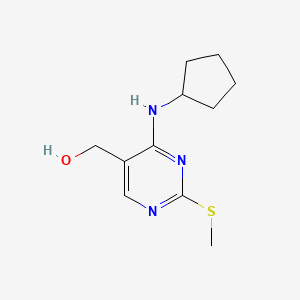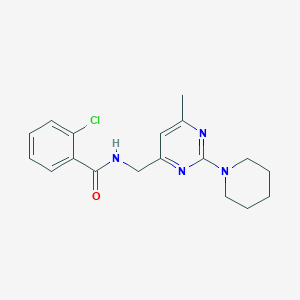
2-chloro-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Techniques and Compound Analysis
The research on related compounds to 2-chloro-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has led to advancements in synthesis techniques and analytical methods. For instance, the development of nonaqueous capillary electrophoretic separation methods for imatinib mesylate and related substances highlights the precision in analyzing similar complex organic compounds. This technique, utilizing a buffer of 50 mM Tris and 50 mM methanesulfonic acid in methanol, demonstrates an effective approach for the quality control of such compounds, including the detection of related substances in synthesized batches (Ye et al., 2012).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of complex benzamides is crucial for drug development. The study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, provides insights into the metabolic pathways of similar compounds. Identifying the main metabolites in chronic myelogenous leukemia patients helps in optimizing dosing and reducing potential toxicities. This research outlines the importance of investigating N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis as primary metabolic pathways, which could be relevant for the metabolism of 2-chloro-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide (Gong et al., 2010).
Synthesis and Evaluation of Derivatives for Therapeutic Applications
The synthesis of novel derivatives from base compounds like 2-chloro-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has potential therapeutic applications. Research into the synthesis and pharmacological evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives illustrates the methodology for creating compounds with potential analgesic and antiparkinsonian activities. Such studies demonstrate the feasibility of deriving new therapeutic agents from complex benzamides, offering insights into structural modifications that enhance biological activity (Amr et al., 2008).
Antimicrobial and Antifungal Applications
Exploratory research into the antimicrobial and antifungal properties of benzamide derivatives, including compounds structurally related to 2-chloro-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, has unveiled promising results. Synthesis of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones and their evaluation against a range of microbial agents indicate significant antimicrobial activity. This opens avenues for the application of these compounds in treating infectious diseases, showcasing the broader impact of research on benzamide derivatives in antimicrobial therapy (Attia et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been found to target the janus kinases (jaks) and their downstream effectors, signal transducer and activator of transcription proteins (stats) . These proteins form a critical immune cell signaling circuit, which is of fundamental importance in innate immunity, inflammation, and hematopoiesis .
Mode of Action
Similar compounds have been found to inhibit the activity of their target proteins, thereby disrupting the signaling pathways they are involved in .
Biochemical Pathways
Compounds that target jaks and stats are known to affect the jak-stat signaling pathway . This pathway is involved in processes such as cell growth, cell proliferation, and immune response .
Pharmacokinetics
Similar compounds have been found to have low oral bioavailability due to rapid clearance and metabolism in vivo .
Result of Action
Similar compounds have been found to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Eigenschaften
IUPAC Name |
2-chloro-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-13-11-14(22-18(21-13)23-9-5-2-6-10-23)12-20-17(24)15-7-3-4-8-16(15)19/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWONHCFZDGDJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

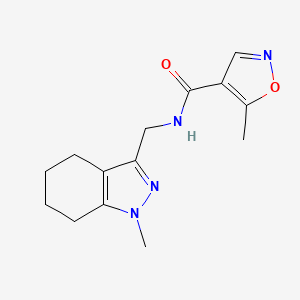

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2971514.png)


![2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2971518.png)
![3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B2971520.png)
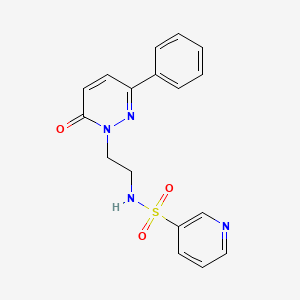
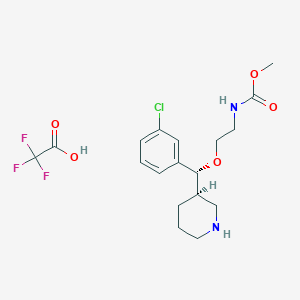
![N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide](/img/structure/B2971523.png)
